The synthesis of 2-chloro-5-methoxybenzenesulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of 4-chloroanisole (1-chloro-4-methoxybenzene) using chlorosulfonic acid. [] This reaction proceeds through electrophilic aromatic substitution, where the chlorosulfonic acid acts as both the electrophile and the chlorinating agent.
Another method utilizes bis(4-amino-2-chlorophenyl) disulfide as the starting material. [] This route involves a series of reactions, including diazotization using sodium nitrite in an acidic medium, followed by precipitation with tetrafluoroboric acid, and subsequent pyrolysis of the diazonium tetrafluoroborate to yield bis(2-chloro-4-fluorophenyl) disulfide.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6